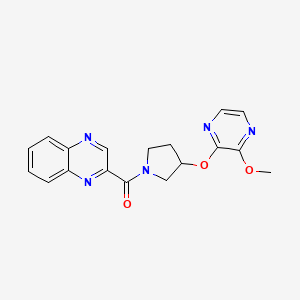

(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Electrochemical and Chemical Properties

The study of the electrochemical and chemical properties of methoxatin and analogous quinoquinones, including compounds similar to (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone, reveals insights into the relationships between structure and reactivity. These compounds exhibit distinct electrochemical reductions in both aqueous and aprotic solutions, which are influenced by the presence of electron-withdrawing or electron-donating moieties. This research is crucial for understanding the redox behavior of such compounds (Eckert, Bruice, Gainor, & Weinreb, 1982).

Synthesis and Pharmacological Evaluation

Quinoxalin-2-carboxamides, which share structural similarities with the compound , have been synthesized and evaluated for their potential as serotonin type-3 (5-HT3) receptor antagonists. This research highlights the importance of such compounds in the development of new pharmacological agents (Mahesh, Devadoss, Pandey, & Yadav, 2011).

Biochemical Characterization

The biochemical characterization of compounds like almorexant, which is structurally related to this compound, provides insights into their binding affinities and antagonistic properties at specific receptors. Such studies are vital for understanding the pharmacodynamics and potential therapeutic applications of these compounds (Malherbe, Borroni, Pinard, Wettstein, & Knoflach, 2009).

Antimicrobial Activity

Research into the synthesis and antimicrobial activity of new pyridine derivatives, which include compounds structurally similar to the one , reveals their potential in combating bacterial and fungal infections. This area of study is crucial for the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antidepressant-like Activity

Studies on compounds like (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone, which is related to the compound of interest, have shown antidepressant-like activity in rodent models. This indicates the potential of such compounds in the treatment of depression and related disorders (Mahesh, Kumar, Jindal, Bhatt, Devadoss, & Pandey, 2012).

Mecanismo De Acción

- The primary target of this compound is dipeptidyl peptidase IV (DPP-4) . DPP-4 is an enzyme involved in the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases GLP-1 and GIP levels, which enhances insulin secretion and reduces blood glucose levels .

- Upon binding to DPP-4, the compound prevents the enzymatic degradation of GLP-1 and GIP. This leads to prolonged activation of GLP-1 and GIP receptors on pancreatic beta cells, promoting insulin release and suppressing glucagon secretion. Consequently, blood glucose levels are better regulated .

- The affected pathways include the GLP-1 receptor signaling pathway and the insulin signaling cascade. Increased GLP-1 and GIP signaling results in improved glucose homeostasis, insulin sensitivity, and beta cell function .

- At the cellular level, improved glucose uptake occurs in peripheral tissues, contributing to better glycemic control .

- Environmental factors, such as pH and food intake, can influence the compound’s absorption and metabolism. For instance, food may affect its bioavailability .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- The compound is rapidly absorbed after oral administration. It circulates primarily as the parent drug in plasma. The major metabolic pathway involves hydroxylation at the 5′ position of the pyrimidine ring (M5). Both CYP2D6 and CYP3A4 contribute to this process. The compound is eliminated via metabolism and renal clearance, with most of the radioactive dose excreted in urine .

Result of Action

Action Environment

Propiedades

IUPAC Name |

[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-quinoxalin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3/c1-25-16-17(20-8-7-19-16)26-12-6-9-23(11-12)18(24)15-10-21-13-4-2-3-5-14(13)22-15/h2-5,7-8,10,12H,6,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXARTIRSSAYNLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-{[(3-Methylphenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B2417077.png)

![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2417080.png)

![N,N-Dimethyl-1-[4-(2-piperidinyl)phenyl]methanamine dihydrochloride](/img/structure/B2417082.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea](/img/structure/B2417090.png)

![Methyl 1-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2417092.png)

![N-(4-fluorophenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2417093.png)

![N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2417094.png)

![N-(4-methylbenzyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2417097.png)

![2-(4-chlorophenoxy)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide](/img/structure/B2417098.png)